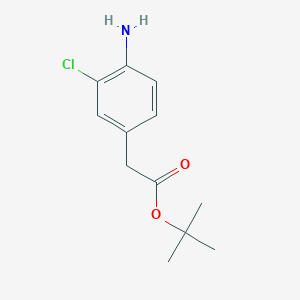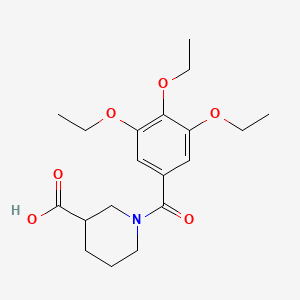
2-(4-メチル-1,3-チアゾール-2-イル)エチルジメチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the thiazole ring in this compound contributes to its unique chemical and biological characteristics.
科学的研究の応用
Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
作用機序
Target of Action
Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine is a compound that has been found to have diverse biological activities Thiazole derivatives, which dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine is a part of, have been reported to interact with various biological targets such as enzymes, receptors, and dna .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化学分析
Biochemical Properties
Thiazoles, such as Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can be either inhibitory or stimulatory, affecting the function of these biomolecules and thus influencing biochemical reactions . The exact nature of these interactions and the specific biomolecules that Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine interacts with would require further experimental investigation.
Cellular Effects
Thiazoles have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine could potentially influence cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazoles can undergo various chemical reactions, including cycloadditions . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazoles are known to be involved in various biological activities, suggesting that they may interact with various enzymes or cofactors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of 2-aminothiazole with dimethylamine under controlled conditions. One common method includes the use of a solvent such as ethanol or ethyl acetate, with the reaction being carried out at room temperature . The reaction may also involve the use of catalysts to enhance the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure consistent quality and high yield. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the thiazole ring .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can have enhanced biological activities and are often used in further chemical synthesis .
類似化合物との比較
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine, known for its antibacterial properties.
4-Methylthiazole: Shares the thiazole ring structure and exhibits similar biological activities.
Thiazole: The parent compound of the thiazole family, with diverse biological activities.
Uniqueness
Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine is unique due to the presence of both dimethylamine and thiazole moieties, which contribute to its distinct chemical reactivity and biological properties.
特性
IUPAC Name |
N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-7-6-11-8(9-7)4-5-10(2)3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKNHMRVLAAFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2547007.png)
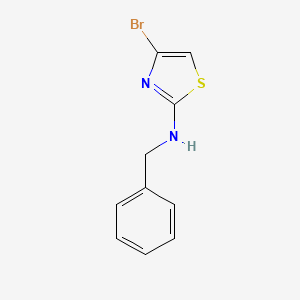
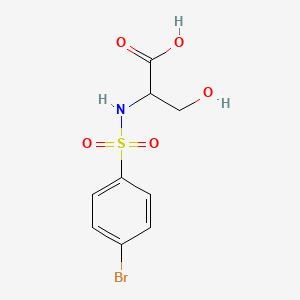
![2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2547015.png)

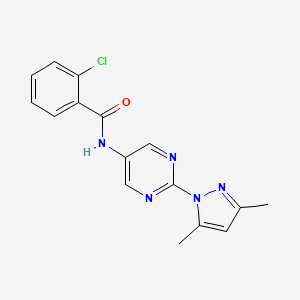
![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)


![3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2547024.png)

